1-(Cyclopentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
1-(Cyclopentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic small molecule featuring:
- A propan-2-ol backbone with a cyclopentyloxy group at position 1.
- A piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group.
- A hydrochloride salt formulation to enhance solubility.
Properties
IUPAC Name |
1-cyclopentyloxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2.ClH/c20-19(21,22)15-4-3-5-16(12-15)24-10-8-23(9-11-24)13-17(25)14-26-18-6-1-2-7-18;/h3-5,12,17-18,25H,1-2,6-11,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRILAJGJFLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential applications in pharmacology. Its structure incorporates a cyclopentyloxy group, a trifluoromethyl-substituted phenyl group, and a piperazine moiety, suggesting it may interact with various biological targets. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and ion channels. Piperazine derivatives are known to modulate serotonin and dopamine receptors, which are crucial in treating various neurological disorders.
Pharmacological Properties
Research indicates that this compound exhibits significant anticonvulsant , analgesic , and antidepressant activities. The following table summarizes key findings from various studies:
Anticonvulsant Activity
A study conducted by Kamiński et al. synthesized various piperazine derivatives, including those similar to this compound. The results indicated that compounds with trifluoromethyl groups exhibited enhanced anticonvulsant properties compared to their non-substituted counterparts. Specifically, the compound showed effective protection against seizures in the MES test, suggesting its potential as a new anticonvulsant agent .
Analgesic Properties
In a comparative study on neuropathic pain, LPP1—related to the compound —was tested against pregabalin. The results revealed that LPP1 significantly reduced pain sensitivity without causing motor deficits, indicating its safety profile. Microscopic analysis showed that treatment with LPP1 elevated nerve growth factor (NGF) levels, which is crucial for nerve repair and regeneration .
Comparison with Similar Compounds
Substituent Variations on the Ether Group
The cyclopentyloxy group distinguishes the target compound from analogues with substituted phenoxy or bicyclic ethers:
Key Insight : Cyclopentyloxy balances lipophilicity and metabolic resistance compared to aromatic or bulky ethers, optimizing bioavailability .
Piperazine Ring Substitutions
The 3-(trifluoromethyl)phenyl group on piperazine contrasts with other aryl substituents:
Pharmacological and Physicochemical Data
Limited direct data are available, but trends emerge from related compounds:
Key Insight: The target’s cyclopentyloxy group likely increases LogP vs. methoxyphenoxy analogues, favoring CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
